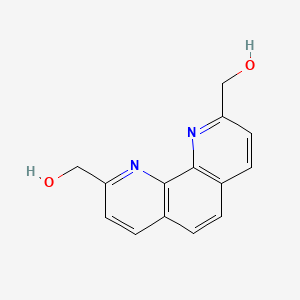

(1,10-Phenanthroline-2,9-diyl)dimethanol

Description

The exact mass of the compound 1,10-Phenanthroline-2,9-diyldimethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 353096. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[9-(hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-7-11-5-3-9-1-2-10-4-6-12(8-18)16-14(10)13(9)15-11/h1-6,17-18H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPOQNOTFLXUPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C1C=CC(=N3)CO)N=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90229329 | |

| Record name | 1,10-Phenanthroline-2,9-diyldimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78831-36-4 | |

| Record name | 1,10-Phenanthroline-2,9-diyldimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078831364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC353096 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Phenanthroline-2,9-diyldimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-PHENANTHROLINE-2,9-DIYLDIMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BR6ZZ33GT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of (1,10-Phenanthroline-2,9-diyl)dimethanol

Abstract: This technical guide provides a comprehensive overview of (1,10-Phenanthroline-2,9-diyl)dimethanol, a key heterocyclic organic compound. Arising from the functionalization of the well-studied 1,10-phenanthroline scaffold, this di-alcohol derivative possesses unique steric and electronic properties that make it a valuable ligand in coordination chemistry and a versatile building block in materials science and drug development. This document details its physicochemical properties, provides validated synthetic protocols, explores its coordination behavior, and discusses its current and potential applications for an audience of researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of 2,9-Substitution on the Phenanthroline Core

The 1,10-phenanthroline (phen) framework is a cornerstone in coordination chemistry, renowned for its rigid, planar structure and its capacity as a robust bidentate chelating agent for a vast array of metal ions.[1] Its derivatives have been extensively investigated for applications ranging from catalysis to medicinal chemistry.[2][3] A critical aspect of phenanthroline chemistry is the strategic functionalization of its backbone, particularly at the 2 and 9 positions, which are adjacent to the nitrogen donor atoms.

Substituents at these positions introduce significant steric hindrance, which fundamentally alters the ligand's coordination properties. The classic example is 2,9-dimethyl-1,10-phenanthroline (neocuproine), which exhibits high selectivity for copper(I) by favoring a tetrahedral coordination geometry, a stark contrast to the stable octahedral complexes formed by unsubstituted phenanthroline.[1][4]

This compound, the subject of this guide, builds upon this principle. It replaces the methyl groups of neocuproine with hydroxymethyl (-CH₂OH) groups. This modification retains the critical steric bulk that influences coordination geometry while introducing reactive hydroxyl functionalities. These groups enhance polarity and provide valuable handles for subsequent chemical modifications, such as esterification or etherification, thereby expanding its utility as a molecular scaffold for more complex supramolecular structures, catalysts, and potential therapeutic agents.

Physicochemical and Spectroscopic Profile

This compound is an achiral, solid organic compound. Its core properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| Synonyms | 2,9-Bis(hydroxymethyl)-1,10-phenanthroline | [5] |

| CAS Number | 78831-36-4 | [5] |

| Molecular Formula | C₁₄H₁₂N₂O₂ | [5][6] |

| Molecular Weight | 240.26 g/mol | [5][6] |

| Appearance | Off-white to pale yellow solid (predicted) | - |

Molecular Structure

The molecule consists of a tricyclic aromatic 1,10-phenanthroline core with hydroxymethyl groups attached to the carbon atoms at positions 2 and 9.

Caption: Molecular structure of this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the phenanthroline rings, typically in the 7.5-9.0 ppm range with characteristic doublet and singlet patterns. A key diagnostic signal would be a singlet for the four methylene protons (-CH₂-) of the two hydroxymethyl groups, likely appearing around 4.5-5.0 ppm. A broad singlet or triplet corresponding to the two hydroxyl protons (-OH) would also be present, with its chemical shift being dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum will display signals for the twelve aromatic carbons of the phenanthroline core and a distinct signal for the methylene carbons (-CH₂OH) around 60-65 ppm. The absence of a carbonyl signal (>170 ppm) confirms the complete reduction from aldehyde or carboxylic acid precursors.

-

Infrared (IR) Spectroscopy: Key vibrational bands include a broad O-H stretching absorption in the 3500–3200 cm⁻¹ region, characteristic of the hydroxyl groups. Aromatic C-H stretching will appear just above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the heterocyclic rings will be observed in the 1600–1450 cm⁻¹ region. A prominent C-O stretching band is expected around 1050 cm⁻¹.

-

UV-Visible Spectroscopy: In solution, the compound is expected to exhibit strong absorption bands in the UV region (220-350 nm), which are attributable to π–π* electronic transitions within the conjugated aromatic system of the phenanthroline core.[7]

Synthesis and Purification Workflow

The most efficient synthesis of this compound begins with the commercially available precursor 2,9-dimethyl-1,10-phenanthroline (neocuproine). The synthesis involves a two-step process: a controlled oxidation of the methyl groups to aldehydes, followed by a reduction to the desired di-alcohol.

Caption: Synthetic workflow from neocuproine to the target di-alcohol.

Detailed Experimental Protocol 1: Oxidation to 1,10-Phenanthroline-2,9-dicarbaldehyde

This protocol is adapted from established literature procedures for the oxidation of neocuproine.[2][8] The causality for using selenium dioxide (SeO₂) lies in its effectiveness for the selective oxidation of activated methyl groups, such as those adjacent to a heterocyclic ring, to aldehydes.

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine neocuproine (1.0 eq.) and selenium dioxide (2.2-2.5 eq.).

-

Solvent Addition: Add a solvent mixture of 1,4-dioxane and water (e.g., 96:4 v/v). The volume should be sufficient to create a stirrable slurry (approx. 100 mL per gram of neocuproine). The presence of water is often catalytic for this oxidation.[8]

-

Reaction: Heat the mixture to reflux (approx. 101°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10% methanol in dichloromethane eluent). The reaction is typically complete within 2-4 hours.

-

Workup: While still hot, filter the reaction mixture through a pad of Celite to remove the black selenium byproduct. Wash the filter cake with hot dioxane.

-

Isolation: Allow the filtrate to cool to room temperature, and then chill in an ice bath. The pale yellow product, 1,10-phenanthroline-2,9-dicarbaldehyde, will precipitate.

-

Purification & Validation: Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product's identity and purity should be confirmed by ¹H NMR and melting point analysis, which should be consistent with literature values (m.p. 260-266 °C).[2]

Detailed Experimental Protocol 2: Reduction to this compound

This protocol employs sodium borohydride (NaBH₄), a mild and selective reducing agent. Its choice is justified by its high chemoselectivity for reducing aldehydes to alcohols without affecting the aromatic heterocyclic core.

-

Setup: Suspend the 1,10-phenanthroline-2,9-dicarbaldehyde (1.0 eq.) from the previous step in a mixture of methanol and dichloromethane (e.g., 1:1 v/v) in an appropriately sized flask equipped with a magnetic stirrer.

-

Reduction: Cool the suspension in an ice bath to 0°C. Add sodium borohydride (2.5-3.0 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C. The solid will gradually dissolve as the reaction proceeds.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor for the disappearance of the starting material by TLC.

-

Quenching: Carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride to destroy any excess NaBH₄.

-

Extraction: If a biphasic mixture is present, separate the organic layer. Extract the aqueous layer two more times with dichloromethane. Combine all organic layers.

-

Purification & Validation: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from a methanol/ether mixture) or column chromatography on silica gel. The final product should be validated by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Coordination Chemistry and Reactivity

This compound functions as a bidentate, N,N'-chelating ligand. The steric bulk of the hydroxymethyl groups at the 2,9-positions is the defining feature of its coordination behavior, preventing the formation of planar or standard octahedral complexes with many metal ions.

Caption: Chelation of a metal ion by the bidentate phenanthroline ligand.

This steric constraint forces a distorted, often pseudo-tetrahedral, geometry upon the resulting metal complex. This property is highly valuable for:

-

Stabilizing specific oxidation states: For example, like neocuproine, it is expected to preferentially stabilize Cu(I) over Cu(II).[9]

-

Creating chiral catalysts: The twisted geometry of its metal complexes can create a chiral environment around the metal center, which is a key principle in asymmetric catalysis.

-

Modulating redox potentials: The electronic properties of the ligand, combined with the enforced geometry, can fine-tune the redox potential of the coordinated metal ion.

Beyond its role as a ligand, the hydroxyl groups are reactive sites for further derivatization, allowing it to serve as a scaffold for constructing more elaborate molecules, such as the phenanthroline-dicarboxamides used in metal separation and sensing.[10]

Applications in Research and Drug Development

The unique combination of a sterically demanding chelating core and reactive peripheral groups makes this compound a platform molecule for several advanced applications.

Homogeneous and Photoredox Catalysis

Complexes of copper and other transition metals with 2,9-disubstituted phenanthrolines have been investigated as highly efficient photoredox catalysts.[11] The distorted tetrahedral geometry can lead to long-lived excited states, a desirable property for photocatalysis. This compound provides a scaffold to synthesize new catalysts where the hydroxyl groups can be used to tune solubility or anchor the catalyst to a solid support.

Drug Development and Medicinal Chemistry

1,10-phenanthroline derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[3] Their primary mechanisms of action often involve:

-

Inhibition of Metalloenzymes: By chelating essential metal ions (e.g., Zn²⁺) from the active sites of enzymes like metallopeptidases.[1][12]

-

DNA Intercalation: The planar aromatic system can insert between the base pairs of DNA, disrupting replication and transcription processes.[3]

This compound is a promising starting point for drug design. The core phenanthroline provides the bioactive chelating function, while the hydroxyl groups can be conjugated to targeting moieties, polymers to improve pharmacokinetics, or other pharmacophores to create synergistic effects. Its metal complexes are also being explored as potential therapeutics, showing efficacy against infections like Pseudomonas aeruginosa.[13]

Materials Science and Supramolecular Chemistry

The rigid structure and defined coordination vectors make this ligand an excellent building block for creating coordination polymers and metal-organic frameworks (MOFs). The hydroxyl groups offer sites for hydrogen bonding, which can direct the self-assembly of these materials into predictable and functional architectures. Furthermore, its derivatives have been used to create fluorescent probes for the selective detection of metal ions, such as cadmium.[14][15]

Conclusion

This compound is more than just another phenanthroline derivative; it is a strategically designed molecule that marries the steric control of 2,9-substitution with the synthetic versatility of hydroxyl functionalities. Its well-defined chemical properties, accessible synthesis, and predictable coordination behavior make it a powerful tool for chemists, materials scientists, and drug development professionals. As research continues to demand molecules with precise control over three-dimensional space and reactivity, the importance of scaffolds like this is set to grow, paving the way for new catalysts, smarter materials, and more effective therapeutic agents.

References

-

Wikipedia. Neocuproine. [Link]

-

J&K Scientific. 2,9-Dimethyl-1,10-phenanthroline | 484-11-7. [Link]

-

Grokipedia. Neocuproine. [Link]

-

Shabaan, S., et al. (2008). Synthesis and Characterization of 1,10-Phenanthroline-2,9-dicarbaldehyde-bis-(thiosemicarbazone). Journal of the Chemical Society of Pakistan, 30(2), 293-296. [Link]

-

PubChem. 1,10-Phenanthroline-2,9-diyldimethanol | C14H12N2O2 | CID 336912. [Link]

-

precisionFDA. 1,10-PHENANTHROLINE-2,9-DIYLDIMETHANOL. [Link]

-

ResearchGate. How can I synthesize 1,10-Phenanthroline-2,9-dicarboxylic acid?. [Link]

-

ResearchGate. Synthesis of some 2,9‐disubstituted‐1,10‐phenanthrolines. [Link]

-

Dalton Transactions. Characterization and photocatalytic behavior of 2,9-di(aryl)-1,10-phenanthroline copper(i) complexes. [Link]

-

Wikipedia. Transition metal complexes of 1,10-phenanthroline. [Link]

-

The Pharmaceutical and Chemical Journal. A brief review of the synthesis and therapeutic potential of 1,10-phenanthroline heterocycle. [Link]

-

MDPI. Design, Synthesis, and Antiprotozoal Evaluation of New Promising 2,9-Bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline Derivatives, a Potential Alternative Scaffold to Drug Efflux. [Link]

-

RSC Publishing. 1,10-Phenanthroline-2,9-dicarboxamides as ligands for separation and sensing of hazardous metals. [Link]

-

MDPI. In Vivo Activity of Metal Complexes Containing 1,10-Phenanthroline and 3,6,9-Trioxaundecanedioate Ligands against Pseudomonas aeruginosa Infection in Galleria mellonella Larvae. [Link]

-

PubMed. Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II). [Link]

Sources

- 1. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]

- 2. asianpubs.org [asianpubs.org]

- 3. tpcj.org [tpcj.org]

- 4. Neocuproine - Wikipedia [en.wikipedia.org]

- 5. 1,10-Phenanthroline-2,9-diyldimethanol | C14H12N2O2 | CID 336912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. researchgate.net [researchgate.net]

- 9. Neocuproine | 484-11-7 [chemicalbook.com]

- 10. 1,10-Phenanthroline-2,9-dicarboxamides as ligands for separation and sensing of hazardous metals - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Characterization and photocatalytic behavior of 2,9-di(aryl)-1,10-phenanthroline copper(i) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. lifesensors.com [lifesensors.com]

- 13. mdpi.com [mdpi.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

(1,10-Phenanthroline-2,9-diyl)dimethanol: A Comprehensive Technical Guide for Advanced Research

CAS Number: 78831-36-4 Molecular Formula: C₁₄H₁₂N₂O₂ Molecular Weight: 240.26 g/mol

Introduction: A Ligand of Preorganized Rigidity and Versatility

(1,10-Phenanthroline-2,9-diyl)dimethanol, also known as 2,9-bis(hydroxymethyl)-1,10-phenanthroline, is a unique heterocyclic organic compound built upon the rigid and planar 1,10-phenanthroline scaffold. The strategic placement of hydroxymethyl groups at the 2 and 9 positions imparts a high degree of preorganization, making it an exceptional chelating agent for a variety of metal ions. This structural rigidity, combined with the presence of both nitrogen and oxygen donor atoms, dictates its coordination chemistry and opens avenues for its application in catalysis, materials science, and biomedical research. This guide provides an in-depth exploration of its synthesis, characterization, coordination behavior, and potential applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2,9-Bis(hydroxymethyl)-1,10-phenanthroline, PDALC |

| CAS Number | 78831-36-4 |

| Molecular Formula | C₁₄H₁₂N₂O₂ |

| Molecular Weight | 240.26 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, ethanol, and DMSO |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

Synthesis and Characterization: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 2,9-dimethyl-1,10-phenanthroline (neocuproine). The synthetic pathway involves an initial oxidation to the corresponding dicarboxaldehyde, followed by a reduction to the target dimethanol.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Part 1: Oxidation of 2,9-Dimethyl-1,10-phenanthroline to 1,10-Phenanthroline-2,9-dicarboxaldehyde [1][2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,9-dimethyl-1,10-phenanthroline (1.0 eq) in a mixture of dioxane and water (e.g., 96:4 v/v).

-

Addition of Oxidizing Agent: Add selenium dioxide (SeO₂) (2.2-2.5 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 101°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The crude product may precipitate upon cooling. Filter the hot solution to remove selenium residues.

-

Isolation: Collect the precipitated 1,10-phenanthroline-2,9-dicarboxaldehyde by vacuum filtration and wash with a cold solvent such as ethanol. The product can be used in the next step without further purification.

Part 2: Reduction of 1,10-Phenanthroline-2,9-dicarboxaldehyde to this compound [3][4][5][6]

-

Reaction Setup: Suspend the crude 1,10-phenanthroline-2,9-dicarboxaldehyde (1.0 eq) in a suitable alcohol solvent, such as ethanol or methanol, in a round-bottom flask.

-

Addition of Reducing Agent: Cool the suspension in an ice bath and add sodium borohydride (NaBH₄) (2.0-2.5 eq) portion-wise. The addition should be controlled to manage any effervescence.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄.

-

Isolation and Purification: The product can be isolated by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a solvent like DMSO-d₆ would be expected to show characteristic signals for the aromatic protons of the phenanthroline core, a singlet for the methylene protons of the hydroxymethyl groups, and a triplet for the hydroxyl protons (which may broaden or exchange with solvent). The aromatic region will display a set of doublets and a singlet corresponding to the protons on the phenanthroline ring system.[7][8][9][10]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the quaternary and methine carbons of the phenanthroline core, as well as a signal for the methylene carbons of the hydroxymethyl groups.[9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Characteristic C=N and C=C stretching vibrations of the aromatic rings will be observed in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (240.26 g/mol ).

Coordination Chemistry: A Highly Preorganized Ligand

The defining feature of this compound in coordination chemistry is its high degree of preorganization.[11] The rigid phenanthroline backbone holds the nitrogen and oxygen donor atoms in a fixed conformation, which minimizes the entropic penalty upon complexation with a metal ion. This leads to the formation of thermodynamically stable complexes.[11]

Caption: Coordination of a metal ion by this compound.

The ligand typically acts as a tetradentate N₂,O₂-donor, forming stable five-membered chelate rings with metal ions. The size of the metal ion plays a crucial role in the stability of the resulting complex. Larger metal ions that can comfortably fit within the "cleft" of the ligand tend to form more stable complexes.

Stability Constants of Metal Complexes

The table below summarizes the logarithmic stability constants (log K₁) for the formation of 1:1 complexes of this compound with various metal ions in 0.1 M NaClO₄ at 25°C.[11]

| Metal Ion | Ionic Radius (Å) | log K₁ |

| Ca²⁺ | 1.00 | 4.5 |

| Cd²⁺ | 0.95 | 7.8 |

| Pb²⁺ | 1.19 | 8.5 |

| Zn²⁺ | 0.74 | 6.5 |

| Cu²⁺ | 0.73 | 8.2 |

| Ni²⁺ | 0.69 | 5.7 |

| La³⁺ | 1.03 | 6.9 |

| Gd³⁺ | 0.94 | 7.5 |

The data highlights the ligand's preference for larger, softer metal ions like Pb²⁺ and Cd²⁺.

Applications in Research and Development

The unique structural and coordination properties of this compound make it a promising candidate for a range of applications.

Catalysis

While specific catalytic applications of the dimethanol derivative are still emerging, the broader class of phenanthroline-metal complexes are well-established catalysts in various organic transformations.[12] The steric and electronic properties of the 2,9-substituents can significantly influence the catalytic activity and selectivity. The hydroxymethyl groups in this compound can potentially:

-

Influence solubility: The hydroxyl groups can enhance the solubility of the metal complex in polar solvents.

-

Provide secondary coordination: The oxygen atoms can participate in the coordination sphere of the metal, influencing its electronic properties and reactivity.

-

Act as hydrogen-bonding sites: The hydroxyl groups can interact with substrates or other components of the catalytic system through hydrogen bonding, potentially influencing the reaction mechanism and stereoselectivity.

Potential catalytic applications for metal complexes of this ligand include oxidation reactions, C-C coupling reactions, and polymerization.[13][14]

Materials Science and Organic Electronics

Phenanthroline derivatives are widely used in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). They can function as electron-transport materials, hole-blocking layers, or as ligands in phosphorescent emitters. The rigid and planar structure of the phenanthroline core facilitates electron transport, while the substituents can be tailored to tune the electronic and photophysical properties. The hydroxymethyl groups in this compound could be further functionalized to graft the molecule onto surfaces or to create more complex molecular architectures for advanced materials.

Drug Development and Biomedical Applications

The 1,10-phenanthroline core is a known pharmacophore with a range of biological activities, including antimicrobial and anticancer properties.[15][16][17][18][19] Metal complexes of phenanthroline derivatives have been investigated as artificial nucleases for DNA cleavage and as potential therapeutic agents.[20]

-

Antimicrobial Activity: The ability of phenanthroline to chelate essential metal ions can disrupt microbial metabolism. Metal complexes of this compound could exhibit enhanced antimicrobial activity due to the combined effects of the ligand and the metal center.[15][16][17][18][19]

-

Anticancer and Photodynamic Therapy (PDT): Some copper-phenanthroline complexes have shown promise as photosensitizers in PDT.[21] Upon irradiation with light, these complexes can generate reactive oxygen species (ROS) that induce cancer cell death. The hydroxymethyl groups could be used to improve the water solubility and biocompatibility of such complexes.

-

PET Imaging: The strong chelation of various metal ions, including radionuclides, makes this ligand a candidate for the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging.[11]

Future Outlook

This compound is a versatile and highly preorganized ligand with significant potential in diverse areas of chemical and biomedical research. While its coordination chemistry has been well-explored, its applications in catalysis, materials science, and drug development are still in their early stages. Future research will likely focus on:

-

The synthesis and evaluation of a wider range of its metal complexes for catalytic applications.

-

The incorporation of this ligand into functional materials, such as polymers and metal-organic frameworks (MOFs).

-

The investigation of the biological activities of its metal complexes, with a focus on developing novel therapeutic and diagnostic agents.

The continued exploration of this fascinating molecule is expected to yield new and exciting discoveries in the years to come.

References

-

Characterization and photocatalytic behavior of 2,9-di(aryl)-1,10-phenanthroline copper(i) complexes. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from [Link]

-

A long-lived cuprous bis-phenanthroline complex for the photodynamic therapy of cancer. (2018). PubMed. Retrieved from [Link]

-

Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. (2025). ResearchGate. Retrieved from [Link]

-

Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved from [Link]

-

Reduction of aldehydes and ketones. (n.d.). Chemguide. Retrieved from [Link]

-

Ketone Reduction with NaBH4: Diol Synthesis. (n.d.). Studylib. Retrieved from [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Retrieved from [Link]

-

The Antibacterial Activity of Metal Complexes Containing 1,10-phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis, structures, photophysical properties, and catalytic characteristics of 2,9-dimesityl-1,10-phenanthroline (dmesp) transition metal complexes. (n.d.). ResearchGate. Retrieved from [Link]

-

1H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d6. TMS was used as the standard. (n.d.). ResearchGate. Retrieved from [Link]

-

Antimicrobial action of 1,10-phenanthroline-based compounds on carbapenemase-producing Acinetobacter baumannii clinical strains: efficacy against planktonic- and biofilm-growing cells. (2020). PubMed Central. Retrieved from [Link]

-

The Antibacterial Activity of Metal Complexes Containing 1, 10-phenanthroline: Potential as Alternatire Therapeutics in the Era. (n.d.). Arrow@TU Dublin. Retrieved from [Link]

-

The highly preorganized ligand 2,9-BIS(Hydroxymethyl)-1,10-Phenanthroline, and its complexation properties with metal ions. (n.d.). UNCW Institutional Repository. Retrieved from [Link]

-

How can I synthesize 1,10-Phenanthroline-2,9-dicarboxylic acid? I have tried several times by following the attached journal. What to do? (2015). ResearchGate. Retrieved from [Link]

-

Emerging applications of porphyrins in photomedicine. (n.d.). Frontiers. Retrieved from [Link]

-

Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach. (2022). PubMed Central. Retrieved from [Link]

-

(PDF) The Antibacterial Activity of Metal Complexes Containing 1,10-phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance. (2016). ResearchGate. Retrieved from [Link]

-

NOTE Synthesis and Characterization of 1,10-Phenanthroline-2,9-dicarbaldehyde-bis-(thiosemicarbazone). (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. (2021). Semantic Scholar. Retrieved from [Link]

-

2D HETCOR 13 C spectrum versus 1 H NMR spectrum of 3,5,6,8-tetrabromo-1,10-phenanthroline 6. (n.d.). ResearchGate. Retrieved from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

1,10-PHENANTHROLINE-2,9-DIYLDIMETHANOL. (n.d.). precisionFDA. Retrieved from [Link]

-

Synthesis of metal complexes of 2,9-bis(2-hydroxyphenyl)-1,10-phenanthroline and their DNA binding and cleaving activities. (n.d.). RSC Publishing. Retrieved from [Link]

-

1,10-Phenanthroline-2,9-dicarboxamides as ligands for separation and sensing of hazardous metals. (n.d.). RSC Publishing. Retrieved from [Link]

-

Design, Synthesis, and Evaluation of 2,9-Bis[(substituted-aminomethyl)phenyl]-1,10-phenanthroline Derivatives as G-Quadruplex Ligands. (2017). PubMed. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. studylib.net [studylib.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. repository.uncw.edu [repository.uncw.edu]

- 12. alfachemic.com [alfachemic.com]

- 13. Characterization and photocatalytic behavior of 2,9-di(aryl)-1,10-phenanthroline copper(i) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. The Antibacterial Activity of Metal Complexes Containing 1,10- phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antimicrobial action of 1,10-phenanthroline-based compounds on carbapenemase-producing Acinetobacter baumannii clinical strains: efficacy against planktonic- and biofilm-growing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. arrow.tudublin.ie [arrow.tudublin.ie]

- 18. Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of metal complexes of 2,9-bis(2-hydroxyphenyl)-1,10-phenanthroline and their DNA binding and cleaving activities - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 21. A long-lived cuprous bis-phenanthroline complex for the photodynamic therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of (1,10-Phenanthroline-2,9-diyl)dimethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,10-Phenanthroline-2,9-diyl)dimethanol, a key heterocyclic organic compound, is a derivative of 1,10-phenanthroline. This guide provides a comprehensive overview of its core physical properties, offering crucial data for its application in research and development. This molecule, also known by synonyms such as 2,9-bis(hydroxymethyl)-1,10-phenanthroline and the acronym PDALC, possesses a rigid aromatic backbone. This structural feature is significant in the field of inorganic chemistry as it contributes to a high degree of preorganization, enhancing the thermodynamic stability of its metal complexes and the selectivity for specific metal ions.[1] The strategic placement of hydroxymethyl groups at the 2 and 9 positions introduces neutral oxygen donor atoms, further influencing its coordination chemistry.[1]

Core Molecular and Physical Characteristics

A summary of the fundamental physical and chemical properties of this compound is presented below. These data are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂N₂O₂ | [2][3][4] |

| Molecular Weight | 240.26 g/mol | [2][3][4] |

| CAS Number | 78831-36-4 | [3] |

| Appearance | White solid | Inferred from related compounds |

| Melting Point | Not explicitly available in searched literature. | |

| Solubility | No explicit solubility data for the title compound was found. However, the parent compound, 1,10-phenanthroline, is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF), and sparingly soluble in aqueous buffers.[5][6] |

Molecular Structure and Crystallography

The structural arrangement of this compound is foundational to its chemical behavior. The planarity of the phenanthroline core combined with the rotational freedom of the hydroxymethyl groups dictates its interaction with other molecules and metal ions.

Caption: 2D representation of this compound.

While the crystal structure of the free ligand has not been detailed in the available literature, the structures of its metal complexes have been investigated. For instance, crystallographic studies of its complexes with Ca(II) and Pb(II) have been reported, providing insight into the coordination modes of the ligand.[7][8]

Spectroscopic Properties

Spectroscopic analysis is critical for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. While full spectral data with peak assignments were not available in the searched literature, it is documented that the compound has been characterized by NMR.[1] A publicly available database indicates the existence of a ¹³C NMR spectrum for 2,9-bis-(hydroxymethyl)-1,10-phenanthroline in DMSO, though access to the full spectrum is restricted.[2] For the parent 1,10-phenanthroline, the proton signals typically resonate in the aromatic region between 7.6 and 9.2 ppm in DMSO-d₆.[9] It is expected that the spectrum of the di-methanol derivative would show additional signals corresponding to the methylene (-CH₂) and hydroxyl (-OH) protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The synthesis and characterization of this compound have been confirmed through IR analysis.[1] The IR spectrum of the parent 1,10-phenanthroline shows characteristic peaks for C=N and C=C stretching vibrations of the phenanthroline moiety in the region of 1582-1608 cm⁻¹.[10] The spectrum of the di-methanol derivative is expected to additionally feature a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups, and C-O stretching bands.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is utilized to study the electronic transitions within the molecule and is particularly useful for analyzing its metal complexation properties. The UV-Vis spectrum of the parent 1,10-phenanthroline hydrate exhibits absorption maxima (λmax) at 226, 230, and 264 nm.[5] Studies on this compound have employed UV/Vis spectrophotometry to determine its protonation constants and formation constants with various metal ions.[1]

Experimental Protocols

Synthesis of this compound)

A common synthetic route to this compound involves the oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine) to form the intermediate 1,10-phenanthroline-2,9-dicarbaldehyde, followed by reduction of the dialdehyde.

Caption: General synthetic workflow for this compound.

Step-by-Step Methodology (Illustrative):

-

Oxidation of Neocuproine:

-

Dissolve 2,9-dimethyl-1,10-phenanthroline in a suitable solvent (e.g., dioxane).

-

Add an oxidizing agent, such as selenium dioxide (SeO₂).

-

Reflux the reaction mixture for a specified period.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture and purify the intermediate product, 1,10-phenanthroline-2,9-dicarbaldehyde, typically by recrystallization.

-

-

Reduction to the Diol:

-

Dissolve the purified 1,10-phenanthroline-2,9-dicarbaldehyde in an appropriate solvent (e.g., methanol or ethanol).

-

Cool the solution in an ice bath.

-

Gradually add a reducing agent, such as sodium borohydride (NaBH₄), in portions.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction, typically with water, and extract the product with a suitable organic solvent.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the final product, this compound, by recrystallization or column chromatography.

-

Conclusion

This technical guide consolidates the available information on the physical properties of this compound. While foundational data such as molecular weight and formula are well-established, specific experimental values for properties like melting point and detailed solubility remain to be fully documented in readily accessible literature. The provided spectroscopic information, though general, offers a basis for the characterization of this important ligand. Further investigation into the full experimental details from primary research sources is recommended for scientists and researchers requiring precise quantitative data for their applications.

References

-

SpectraBase. (n.d.). 2,9-BIS-(HYDROXYMETHYL)-1,10-PHENANTHROLINE. Retrieved from [Link]

-

Meadows, J. E. (2007). The highly preorganized ligand 2,9-BIS(Hydroxymethyl)-1,10-Phenanthroline, and its complexation properties with metal ions. UNCW Institutional Repository. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Understanding the Role of Water in 1,10-Phenanthroline Monohydrate. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,9-BIS-(HYDROXYMETHYL)-1,10-PHENANTHROLINE [MS (GC)]. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d 6 . TMS was used as the standard. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Electronic Supplementary Information. Retrieved from [Link]

-

Meadows, J. E. (2007). THE HIGHLY PREORGANIZED LIGAND 2,9-BIS(HYDROXYMETHYL)-1,10-PHENANTHROLINE, AND ITS COMPLEXATION PROPERTIES WITH METAL IONS. UNCW. Retrieved from [Link]

-

PubMed. (2008). Metal ion complexing properties of the highly preorganized ligand 2,9-bis(hydroxymethyl)-1,10-phenanthroline: a crystallographic and thermodynamic study. Retrieved from [Link]

-

PubChem. (n.d.). 1,10-Phenanthroline-2,9-diyldimethanol. Retrieved from [Link]

-

precisionFDA. (n.d.). 1,10-PHENANTHROLINE-2,9-DIYLDIMETHANOL. Retrieved from [Link]

-

Semantic Scholar. (2021). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Retrieved from [Link]

-

ACS Publications. (2008). Metal Ion Complexing Properties of the Highly Preorganized Ligand 2,9-bis(Hydroxymethyl)-1,10-phenanthroline: A Crystallographic and Thermodynamic Study. Retrieved from [Link]

Sources

- 1. repository.uncw.edu [repository.uncw.edu]

- 2. spectrabase.com [spectrabase.com]

- 3. 1,10-Phenanthroline-2,9-diyldimethanol | C14H12N2O2 | CID 336912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. rsc.org [rsc.org]

- 7. Metal ion complexing properties of the highly preorganized ligand 2,9-bis(hydroxymethyl)-1,10-phenanthroline: a crystallographic and thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the Spectroscopic Properties of (1,10-Phenanthroline-2,9-diyl)dimethanol

Introduction: The Molecular Architecture and Scientific Merit

(1,10-Phenanthroline-2,9-diyl)dimethanol is a bespoke ligand, thoughtfully engineered from the foundational 1,10-phenanthroline framework. Its defining feature is the introduction of hydroxymethyl groups at the 2 and 9 positions, a strategic modification that transforms the molecule's coordination chemistry and potential applications. The parent molecule, 1,10-phenanthroline, is a renowned bidentate chelating agent, forming robust complexes with a vast array of metal ions. The addition of the dimethanol functionalities imparts several advantageous characteristics: it enhances solubility in polar solvents, introduces sites for further chemical modification, and alters the steric and electronic environment around the metal-binding pocket. These attributes make this compound a ligand of significant interest in the development of novel catalysts, functional materials, and therapeutic agents.[1][2] This guide provides a comprehensive overview of the spectroscopic data essential for the unambiguous identification and characterization of this important molecule.

Synthesis and Spectroscopic Characterization Workflow

The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available 2,9-dimethyl-1,10-phenanthroline (neocuproine). The workflow involves an initial oxidation to the corresponding dicarbaldehyde, followed by a selective reduction to the target dimethanol. This synthetic pathway is logical and ensures high purity of the final product.

Caption: Synthetic and analytical workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1,10-Phenanthroline-2,9-dicarbaldehyde

This procedure is adapted from established methods for the oxidation of neocuproine.[3][4]

-

To a solution of 2,9-dimethyl-1,10-phenanthroline (1.0 g, 4.8 mmol) in a mixture of dioxane and water (96:4 v/v, 150 mL), add selenium dioxide (1.1 g, 9.9 mmol).

-

Heat the mixture to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, filter the hot reaction mixture to remove the selenium precipitate.

-

Allow the filtrate to cool to room temperature, which will cause the precipitation of the pale yellow product.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 1,10-phenanthroline-2,9-dicarbaldehyde.[3][5]

Step 2: Synthesis of this compound

This is a standard reduction of an aldehyde to a primary alcohol.

-

Suspend 1,10-phenanthroline-2,9-dicarbaldehyde (1.0 g, 4.2 mmol) in methanol (50 mL) in a round-bottom flask.

-

Cool the suspension in an ice bath to 0°C.

-

Slowly add sodium borohydride (0.32 g, 8.4 mmol) portion-wise, ensuring the temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water (20 mL).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound as a solid.

Spectroscopic Data Analysis

The following sections detail the expected spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from its precursors and other closely related 1,10-phenanthroline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution.

¹H NMR Spectroscopy

The proton NMR spectrum will confirm the successful reduction of the aldehyde groups and the presence of the new hydroxymethyl moieties.

| Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |

| ~8.5-8.7 | Doublet | 2H | H-4, H-7 | Protons adjacent to the nitrogen atoms are typically deshielded. In the precursor, 1,10-phenanthroline-2,9-dicarbaldehyde, these protons appear at δ 8.79 ppm.[3] |

| ~7.8-8.0 | Doublet | 2H | H-3, H-8 | These protons are part of the outer pyridine rings. |

| ~7.6-7.8 | Singlet | 2H | H-5, H-6 | Protons on the central aromatic ring. In the dicarbaldehyde precursor, these appear at δ 8.28 ppm.[3] The upfield shift is expected due to the replacement of the electron-withdrawing aldehyde with the less withdrawing hydroxymethyl group. |

| ~5.0-5.2 | Singlet | 4H | -CH₂OH | The methylene protons adjacent to the aromatic ring and the hydroxyl group are expected in this region. |

| ~5.5-6.0 | Broad Singlet | 2H | -OH | The hydroxyl protons typically appear as a broad signal that can exchange with D₂O. The chemical shift can vary with concentration and solvent. |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Expected Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |

| ~160-162 | C-2, C-9 | The carbon atoms directly attached to the nitrogen and the hydroxymethyl group. In 2,9-disubstituted phenanthrolines, these carbons are significantly downfield.[6] |

| ~145-147 | C-10a, C-10b | The quaternary carbons at the ring junctions. |

| ~136-138 | C-4, C-7 | Aromatic CH carbons adjacent to the nitrogen atoms. |

| ~128-130 | C-4a, C-6a | Quaternary carbons in the central ring. |

| ~126-128 | C-5, C-6 | Aromatic CH carbons in the central ring. |

| ~122-124 | C-3, C-8 | Aromatic CH carbons in the outer rings. |

| ~65-68 | -CH₂OH | The aliphatic carbon of the hydroxymethyl group. This signal's appearance confirms the reduction of the aldehyde (which would be around δ 190 ppm). |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic feature in the IR spectrum of this compound will be the presence of a broad O-H stretching band and the absence of the C=O stretch from the aldehyde precursor.

| Expected Frequency (cm⁻¹) | Vibration Type | Description |

| 3200-3500 (broad) | O-H stretch | Characteristic broad absorption due to hydrogen bonding of the hydroxyl groups. |

| 3000-3100 (sharp) | Aromatic C-H stretch | Typical for sp² C-H bonds in the phenanthroline ring system. |

| 2850-2950 (sharp) | Aliphatic C-H stretch | From the methylene (-CH₂) groups. |

| ~1600, ~1580 | C=N, C=C stretch | Characteristic aromatic ring stretching vibrations of the phenanthroline core.[7][8] |

| ~1420, ~1380 | C-H bend | In-plane bending of the aromatic C-H bonds. |

| ~1050-1150 | C-O stretch | Stretching vibration of the primary alcohol's C-O bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition.

| Parameter | Expected Value | Technique | Notes |

| Molecular Formula | C₁₄H₁₂N₂O₂ | - | Confirmed from multiple sources.[9][10] |

| Molecular Weight | 240.26 g/mol | - | Calculated from the molecular formula.[10] |

| [M+H]⁺ | ~241.097 | ESI, CI | In soft ionization techniques, the protonated molecular ion is expected to be the base peak. |

| [M]⁺ | ~240.090 | EI | The molecular ion peak may be observed in electron impact ionization, though fragmentation is likely. |

Key fragmentation patterns would likely involve the loss of a hydroxyl radical (•OH), water (H₂O), or a hydroxymethyl radical (•CH₂OH).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum is dominated by π → π* transitions within the aromatic phenanthroline system.

| Expected λmax (nm) | Solvent | Transition | Rationale and Comparative Analysis |

| ~230-240 | Methanol/Ethanol | π → π | This high-energy absorption is characteristic of the phenanthroline core. For the parent 1,10-phenanthroline, a strong absorption is seen around 232 nm.[11] |

| ~270-280 | Methanol/Ethanol | π → π | A second, well-defined absorption band typical for the conjugated system. Functionalization can cause shifts in this band.[1][12] |

| ~300-320 | Methanol/Ethanol | n → π | A weaker absorption at longer wavelength corresponding to the transition of non-bonding electrons on the nitrogen atoms to anti-bonding π orbitals. This band is often sensitive to the solvent and coordination with metal ions.[13] |

Conclusion and Future Directions

This guide provides a robust framework for the synthesis and comprehensive spectroscopic characterization of this compound. While based on predictive analysis and comparative data, the provided information is grounded in established spectroscopic principles and data from closely related, well-characterized molecules. For researchers and scientists, this document serves as a reliable reference for identifying this ligand and confirming its purity. In the field of drug development, a thorough understanding of the spectroscopic properties of such ligands is paramount for quality control and for studying their interactions with biological targets and metal cofactors. The unique structural and electronic features of this compound, as elucidated by these spectroscopic techniques, pave the way for its application in creating sophisticated coordination complexes with tailored catalytic, photophysical, and therapeutic properties.

References

-

[A Simple Visible Recognition Method for Copper Ions Using Dibenzo[b,j][14][15]Phenanthroline Scaffold as a Colorimetric Sensor - MDPI.]([Link])

-

[Fig. 1 The FT-IR spectrum of pristine 1,10-phenanthroline (a) and

Sources

- 1. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optical limiting effects of 1,10-phenanthroline functionalized heterometallic Sn–Ti oxo clusters with distinct π⋯π interactions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy Substituents [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [wap.guidechem.com]

- 10. GSRS [precision.fda.gov]

- 11. Absorption [1,10-phenanthroline] | AAT Bioquest [aatbio.com]

- 12. researchgate.net [researchgate.net]

- 13. chemrj.org [chemrj.org]

- 14. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spectrabase.com [spectrabase.com]

The Enduring Legacy of Phenanthroline: A Technical Guide to its Discovery, Synthesis, and Application

A Senior Application Scientist's Perspective on a Cornerstone of Coordination Chemistry

For over a century, 1,10-phenanthroline and its derivatives have captivated the minds of chemists, evolving from a laboratory curiosity to an indispensable tool in fields as diverse as catalysis, medicine, and materials science. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the discovery, history, and synthetic strategies of phenanthroline-based ligands. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights into the vast potential of this remarkable scaffold.

The Genesis of a Versatile Ligand: A Historical Perspective

The story of 1,10-phenanthroline (phen) begins in the late 19th century. While the precise first synthesis is a subject of some historical debate, the work of F. Blau in 1898 is widely recognized for bringing this heterocyclic compound to the forefront of coordination chemistry.[1] The traditional and most recognized method for its synthesis is the Skraup reaction, a process that has been refined over the years.[1][2] A notable refinement was published by Breckenridge and Singer in 1947, which improved upon the original methodologies.[1]

The Skraup synthesis involves the reaction of glycerol with an aromatic amine, in this case, o-phenylenediamine, using sulfuric acid as a dehydrating agent and an oxidizing agent such as arsenic acid or nitrobenzene.[2] The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol, which then undergoes a series of condensation and cyclization reactions with the diamine to form the rigid, planar phenanthroline ring system.[2]

The Classic Skraup Synthesis: A Step-by-Step Protocol

This protocol outlines the traditional Skraup synthesis for 1,10-phenanthroline, a foundational method in the history of this ligand.

Materials:

-

o-Phenylenediamine

-

Glycerol

-

Concentrated Sulfuric Acid

-

Arsenic Pentoxide (or Nitrobenzene)

-

Sodium Hydroxide solution

-

Hydrochloric Acid

-

Activated Charcoal

-

Distilled Water

Procedure:

-

Reaction Setup: In a fume hood, carefully add concentrated sulfuric acid to a flask containing o-phenylenediamine and glycerol while cooling in an ice bath.

-

Addition of Oxidizing Agent: Slowly and cautiously add the oxidizing agent (arsenic pentoxide or nitrobenzene) to the mixture.

-

Heating: Heat the reaction mixture under reflux for several hours. The reaction is typically vigorous and requires careful monitoring.

-

Neutralization and Isolation: After cooling, pour the reaction mixture into a large volume of water. Neutralize the excess acid with a sodium hydroxide solution until the mixture is alkaline.

-

Steam Distillation: Steam distill the mixture to remove any unreacted nitrobenzene (if used).

-

Purification: The crude 1,10-phenanthroline is then collected. It can be further purified by dissolving it in dilute hydrochloric acid, treating with activated charcoal to remove colored impurities, and then precipitating the free base by adding a sodium hydroxide solution.

-

Recrystallization: The purified product can be recrystallized from a suitable solvent, such as water or ethanol, to obtain crystalline 1,10-phenanthroline monohydrate.

The Art of Functionalization: Evolving Synthetic Strategies

The true power of the phenanthroline scaffold lies in its remarkable versatility, which stems from the ability to introduce a wide array of functional groups at various positions on its aromatic rings.[3] This functionalization allows for the fine-tuning of the ligand's electronic, steric, and photophysical properties, thereby tailoring its metal complexes for specific applications.

Early methods for producing substituted phenanthrolines often relied on multi-step and sometimes arduous modifications of the Skraup synthesis.[3] However, the development of modern synthetic methodologies has revolutionized the accessibility of functionalized phenanthroline ligands. These strategies can be broadly categorized into electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) reactions on the phenanthroline core are influenced by the directing effects of the nitrogen atoms. The positions most susceptible to electrophilic attack are the 3, 8, 5, and 6 positions. Common EAS reactions include:

-

Nitration: Introduction of a nitro group (-NO₂), which can subsequently be reduced to an amino group (-NH₂), providing a handle for further functionalization.

-

Halogenation: Introduction of halogen atoms (e.g., Br, Cl), which are versatile precursors for cross-coupling reactions.

-

Sulfonation: Introduction of a sulfonic acid group (-SO₃H), which can enhance water solubility.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the phenanthroline ring is facilitated by the electron-withdrawing nature of the nitrogen atoms, making the 2 and 9 positions particularly susceptible to nucleophilic attack.[4][5] This reactivity is often exploited to introduce a variety of substituents, including:

-

Alkoxy and Aryloxy groups: By reaction with alkoxides or phenoxides.

-

Amino groups: Through reaction with amines.

-

Thiol groups: By reaction with thiols.

The reactivity can be further enhanced by the presence of good leaving groups, such as halogens, at these positions.

The Heart of the Matter: Coordination Chemistry and Characterization

1,10-Phenanthroline is a classic bidentate chelating ligand, forming stable complexes with a vast array of metal ions.[6] The rigidity of the phenanthroline backbone and the strong σ-donating and π-accepting properties of the nitrogen atoms contribute to the formation of highly stable five-membered chelate rings.

The characterization of phenanthroline-based ligands and their metal complexes relies on a suite of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the ligand and observing changes in chemical shifts upon coordination to a metal center.[7][8]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns of the ligands and their complexes.[8][9]

-

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of phenanthroline complexes are characterized by intense π-π* transitions in the UV region and, for transition metal complexes, metal-to-ligand charge transfer (MLCT) bands in the visible region.[10]

-

Infrared (IR) Spectroscopy: Useful for identifying the vibrational modes of the phenanthroline ring and observing shifts upon coordination.

-

X-ray Crystallography: Provides definitive structural information, including bond lengths, bond angles, and the overall geometry of the metal complex.

Stability of Metal-Phenanthroline Complexes

The stability of metal-phenanthroline complexes is a crucial factor in their application. The stability constants (log K) quantify the equilibrium of complex formation in solution. The Irving-Williams series generally predicts the stability of high-spin octahedral complexes of first-row transition metals.

| Metal Ion | log K₁ | log K₂ | log K₃ | Overall log β₃ |

| Mn²⁺ | 4.0 | 3.5 | 3.0 | 10.5 |

| Fe²⁺ | 5.9 | 5.3 | 9.8 | 21.0 |

| Co²⁺ | 7.0 | 6.5 | 5.9 | 19.4 |

| Ni²⁺ | 8.6 | 8.1 | 7.6 | 24.3 |

| Cu²⁺ | 9.0 | 6.9 | 5.1 | 21.0 |

| Zn²⁺ | 6.4 | 5.8 | 5.2 | 17.4 |

| Note: These are representative values and can vary with experimental conditions. Data compiled from various sources.[11][12] |

The anomalously high third stability constant for Fe²⁺ is due to a change in spin state from high-spin to low-spin upon formation of the tris-complex, [Fe(phen)₃]²⁺.[13]

A Ligand for All Seasons: Diverse Applications

The unique properties of phenanthroline-based ligands and their metal complexes have led to their widespread use in numerous scientific and technological domains.

Catalysis

Palladium-phenanthroline complexes have emerged as highly effective catalysts for a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[14][15] These reactions, such as the Suzuki-Miyaura coupling, are instrumental in the formation of carbon-carbon bonds.[16][17][18] The phenanthroline ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity.[14]

Experimental Protocol: Synthesis of a Palladium-Phenanthroline Catalyst

This protocol describes the synthesis of Dichlorido(1,10-phenanthroline)palladium(II), [Pd(phen)Cl₂], a common precursor for catalytic applications.[19][20]

Materials:

-

Potassium tetrachloropalladate(II) (K₂PdCl₄)

-

1,10-Phenanthroline monohydrate

-

Distilled Water

Procedure:

-

Dissolution: Dissolve K₂PdCl₄ in a minimal amount of hot distilled water.

-

Ligand Addition: In a separate flask, dissolve 1,10-phenanthroline monohydrate in hot distilled water.

-

Complexation: Slowly add the phenanthroline solution to the K₂PdCl₄ solution with stirring. A yellow precipitate of [Pd(phen)Cl₂] will form immediately.

-

Isolation and Washing: Allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration and wash it sequentially with water, ethanol, and diethyl ether.

-

Drying: Dry the resulting yellow solid in a vacuum oven.

Drug Development and Biological Probes

The planar structure of phenanthroline allows its metal complexes to interact with biological macromolecules, particularly DNA.[21] This interaction can occur through intercalation, where the ligand inserts itself between the base pairs of the DNA double helix, or through groove binding. This ability to bind to DNA has made phenanthroline-based complexes promising candidates for anticancer and antimicrobial agents.

Furthermore, the nuclease activity of the copper-phenanthroline complex has been harnessed as a tool for DNA footprinting, a technique used to identify the binding sites of proteins on a DNA strand.[6][22][23][24][25]

Experimental Protocol: DNA Binding Study by UV-Visible Spectroscopy

This protocol provides a general method for investigating the interaction of a metal-phenanthroline complex with DNA using UV-Visible absorption spectroscopy.[26][27]

Materials:

-

Stock solution of the metal-phenanthroline complex in a suitable buffer (e.g., Tris-HCl).

-

Stock solution of calf thymus DNA (ct-DNA) in the same buffer.

-

Buffer solution.

-

Quartz cuvettes.

-

UV-Visible spectrophotometer.

Procedure:

-

Sample Preparation: Prepare a series of solutions with a constant concentration of the metal complex and increasing concentrations of DNA. A reference solution containing only the buffer is also prepared.

-

Spectroscopic Measurement: Record the UV-Visible absorption spectra of the metal complex in the absence and presence of increasing amounts of DNA.

-

Data Analysis: Monitor the changes in the absorbance and wavelength of the MLCT band of the complex. Intercalative binding typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) of the MLCT band.[26]

-

Binding Constant Calculation: The intrinsic binding constant (Kb) can be calculated by fitting the spectral data to the Wolfe-Shimer equation or similar models.

Materials Science and Photochemistry

The rich photophysical properties of ruthenium(II) and iridium(III) complexes with phenanthroline-based ligands have led to their extensive investigation in materials science.[28][29][30] These complexes often exhibit strong luminescence, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and as photosensitizers in photodynamic therapy and artificial photosynthesis. The ability to functionalize the phenanthroline ligand allows for the tuning of the emission wavelength, quantum yield, and excited-state lifetime of these complexes.

| Complex | λ_abs (nm) (MLCT) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ, μs) |

| [Ru(bpy)₂(phen)]²⁺ | ~450 | ~610 | ~0.04 | ~0.6 |

| [Ru(phen)₃]²⁺ | ~448 | ~605 | ~0.06 | ~0.8 |

| [Ir(ppy)₂(phen)]⁺ | ~375 | ~590 | ~0.15 | ~1.2 |

| Note: bpy = 2,2'-bipyridine, ppy = 2-phenylpyridine. These are representative values and can vary with solvent and temperature. |

Future Horizons

The journey of phenanthroline-based ligands is far from over. Ongoing research continues to unveil new synthetic methodologies, leading to ever more complex and functionalized ligands. The exploration of their coordination chemistry with a wider range of metals, including lanthanides and main group elements, is opening up new avenues in materials science and medicine. As our understanding of the intricate interplay between ligand design, metal ion properties, and application performance deepens, the legacy of phenanthroline is set to endure, continuing to provide innovative solutions to challenges in chemistry and beyond.

References

-

Vive Chemistry. Skraup's Synthesis. WordPress.com. [Link]

- Google Patents.

-

Pabon, M., et al. (2008). Palladium(II) complexes of 1,10-phenanthroline: Synthesis and X-ray crystal structure determination. PubMed Central. [Link]

-

Kerr, E., et al. (2025). Synthesis, Photophysical and TD-DFT Evaluation of Triphenylphosphonium-Labeled Ru(II) and Ir(III) Luminophores. ACS Publications. [Link]

-

Neyko, M. (2021). SYNTHESIS AND SPECTRAL PROPERTIES OF PALLADIUM (II) COMPLEX OF 1,4-PHENYLENE-BIS(N-1,10-PHENANTHROLYNYLMETHANIMINE). Journal of Chemical Technology and Metallurgy. [Link]

-

Pabon, M., et al. (2008). Palladium(II) complexes of 1,10-phenanthroline: Synthesis and X-ray crystal structure determination. PubMed. [Link]

-

Yang, D., et al. Palladium supported on structurally stable phenanthroline-based polymer nanotubes as a high-performance catalyst for the aqueous Suzuki–Miyaura coupling reaction. New Journal of Chemistry. [Link]

-

Muresan, L. M., et al. (2022). Metal-Based Drug–DNA Interactions and Analytical Determination Methods. PubMed Central. [Link]

-

Chem Academy. (2020). Preparation of 1,10-Phenanthroline by Skraup Reaction (Quinoline prep): Retro-synthesis & mechanism. YouTube. [Link]

-

ResearchGate. ¹H‐NMR spectra for NA, Phen ligands, and their complexes. [Link]

-

ResearchGate. Nucleophilic Additions to Coordinated 1,10-Phenanthroline: Intramolecular, Intermolecular, Reversible and Irreversible. [Link]

-

Papadia, P., et al. (2001). A versatile in vivo footprinting technique using 1,10-phenanthroline–copper complex to study important cellular processes. National Institutes of Health. [Link]

-

Szewczyk, M., et al. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. PubMed Central. [Link]

-

ResearchGate. Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. [Link]

-

Sanhueza, L., et al. (2025). Iridium Complexes Based on 1H-imidazo[4,5-f][2][7]Phenanthroline Ligand: Photophysical Properties and Light-Emitting Electrochemical Cells Characterization. PubMed. [Link]

-

ResearchGate. How can I synthesize 1,10-Phenanthroline-2,9-dicarboxylic acid? [Link]

-

Farmacia Journal. EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS. [Link]

-

Irving, H., & Mellor, D. H. (1962). The Stability of Metal Complexes of 1,lO- Phenanthroline and its Analogues. Part I . 1,lO-Phenanthroline and 2,2'-Bipyridyl. RSC Publishing. [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

-

ResearchGate. ChemInform Abstract: Palladium-Catalyzed Synthesis of Mono- and Diphosphorylated 1,10-Phenanthrolines. [Link]

-

The Royal Society of Chemistry. Heteroleptic Cationic Iridium(III) Complexes Bearing Phenanthroline Derivatives with Extended π-Conjugation as. [Link]

-

Mdaka, Y., et al. (2022). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI. [Link]

-

Pramana Research Journal. Evaluation of DNA interactions of metal complexes of thenil based Schiff bases: Synthesis, characterization and validation. [Link]

-

The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

-

Banks, C. V., & Bystroff, R. I. (1959). Stability Orders in Transition Metal-1,10-Phenanthroline Complexes. Journal of the American Chemical Society. [Link]

-

Papadia, P., et al. (2001). A Versatile in Vivo Footprinting Technique Using 1,10-phenanthroline-copper Complex to Study Important Cellular Processes. PubMed. [Link]

-

OSTI.GOV. DOE/ER/60526. [Link]

-

SciSpace. Stability Constants of Metal Complexes in Solution. [Link]

-

Creative BioMart. DNase I Footprinting. [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

-

TopSCHOLAR. Synthetic Pathways for Potential Platinum 1,10-Phenanthroline Compounds. [Link]

-

Sanhueza, L., et al. (2023). Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices. MDPI. [Link]

-

ResearchGate. ¹H‐NMR spectra for NA, Phen ligands, and their complexes. [Link]

-

Dalton Transactions. Synthesis, characterization, and reactivity of [Pd(phosphine)(py)Cl2] (PEPPSI) and [Pd(phosphine)Cl2]2 complexes. [Link]

-

Organic Syntheses. (2022). Synthesis of Phenanthridinones via the Palladium- Catalyzed Annulation of Benzyne. [Link]

-

DergiPark. Cumhuriyet Science Journal. [Link]

-

Spectroscopy Online. (2024). Examining Metal Complexes and How They Enhance Detection Techniques. [Link]

-

ResearchGate. Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. [Link]

-

ResearchGate. (PDF) Stability Constants of Metal Complexes in Solution. [Link]

-

Malaysian Journal of Analytical Sciences. (2025). Synthesis and characterisation of cationic iridium(III) complex with phenanthroline-based ancillary ligand. [Link]

-

Frontiers. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. [Link]

-

Bitesize Bio. (2025). DNA Footprinting. [Link]

-

PubMed Central. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

-

Cormac Quigley. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

-

Determination of Stability Constants of Iron(II) Complexes of as-Triazines Containing Ferroin-Yielding Chromogens. [Link]

-

DNAse I Footprint Analysis of DNA-Protein Binding. [Link]

Sources

- 1. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 2. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 3. WO2010127574A1 - One-step synthesis method of symmetrical 1,10- phenanthroline derivative - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. A versatile in vivo footprinting technique using 1,10-phenanthroline–copper complex to study important cellular processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. osti.gov [osti.gov]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. banglajol.info [banglajol.info]

- 13. 1002. The stability of metal complexes of 1,10-phenanthroline and its analogues. Part I. 1,10-Phenanthroline and 2,2′-bipyridyl - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]